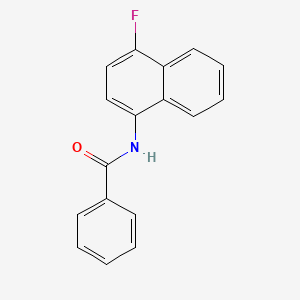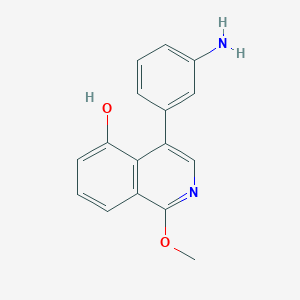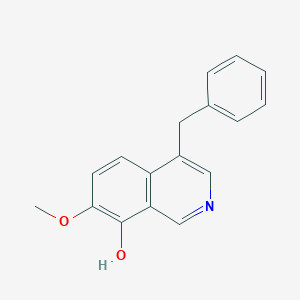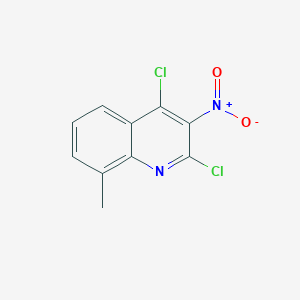
6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile is a quinoline derivative known for its significant biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-fluoroquinoline with piperazine and subsequent introduction of a cyano group at the 3-position. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 4-position of the quinoline ring .
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential as an antimicrobial, anticancer, and CNS-active agent.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .
類似化合物との比較
Similar Compounds
6-Fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile: Shares a similar core structure but with a piperidine ring instead of piperazine.
Ciprofloxacin: A well-known fluoroquinolone with a similar mechanism of action but different substituents on the quinoline ring.
Nalidixic Acid: An older quinolone with a similar core structure but lacking the fluorine atom
Uniqueness
6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and physicochemical properties. Its ability to penetrate the CNS and its potent antimicrobial activity make it a valuable compound in drug discovery and development .
特性
分子式 |
C14H13FN4 |
|---|---|
分子量 |
256.28 g/mol |
IUPAC名 |
6-fluoro-4-piperazin-1-ylquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H13FN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2 |
InChIキー |
LVULREQNUGKJOC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)




![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)


![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
